Bienvenue dans la boutique en ligne BenchChem!

4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

P-glycoprotein inhibition multidrug resistance reversal calcium channel selectivity

4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 338966-39-5) is a synthetic small molecule (C16H15N3O, MW 265.31 g/mol) belonging to the 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile class. It features a 1,4-dihydropyridine core substituted at the 4-position with a 2-methoxyphenyl group, at the 2- and 6-positions with methyl groups, and at the 3- and 5-positions with nitrile (–CN) groups.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 338966-39-5
Cat. No. B2995985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
CAS338966-39-5
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2OC)C#N
InChIInChI=1S/C16H15N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7,16,19H,1-3H3
InChIKeyRXBZZUBZRCBRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 338966-39-5): Chemical Identity and Procurement Baseline


4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 338966-39-5) is a synthetic small molecule (C16H15N3O, MW 265.31 g/mol) belonging to the 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile class [1]. It features a 1,4-dihydropyridine core substituted at the 4-position with a 2-methoxyphenyl group, at the 2- and 6-positions with methyl groups, and at the 3- and 5-positions with nitrile (–CN) groups. This scaffold is structurally distinct from the classic Hantzsch-type 1,4-dihydropyridine calcium channel blockers (which bear ester groups at positions 3 and 5) and has been explored in academic screening libraries for diverse biological activities including P-glycoprotein modulation and kinase inhibition [2].

Why Generic 1,4-Dihydropyridine Substitution Is Insufficient: The Unique 3,5-Dicarbonitrile Pharmacophore of 338966-39-5


The 4-aryl-2,6-dimethyl-1,4-dihydropyridine scaffold is chemically versatile, but biological activity is exquisitely sensitive to the nature of the substituents at positions 3, 4, and 5. The 3,5-dicarbonitrile motif in this compound confers a distinct electronic profile compared to the more common 3,5-dicarboxylate esters: the strong electron-withdrawing nitrile groups reduce the electron density of the dihydropyridine ring, altering both redox potential and hydrogen-bond acceptor capacity [1]. This electronic modulation directly impacts target binding and selectivity. In P-glycoprotein (P-gp) modulation studies, for example, the 4-aryl substituent fine-tunes the balance between P-gp inhibition and undesirable calcium channel blockade; a generic substitution of the 2-methoxyphenyl group with another aryl moiety can drastically shift this selectivity profile, potentially reintroducing cardiotoxicity risks that the original design sought to eliminate [2].

Quantitative Differentiation Evidence for 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 338966-39-5)


P-glycoprotein Inhibitory Potency and Calcium Channel Selectivity Profile vs. Niguldipine

In a head-to-head structure–activity relationship (SAR) study, the target compound demonstrated significant P-glycoprotein (P-gp) inhibitory activity with negligible calcium channel binding, a key differentiation from the parent compound niguldipine [1]. At a concentration of 3 µM, the compound restored intracellular vinblastine accumulation in P-gp-overexpressing MCF-7/adr cells, achieving a 12-fold increase over untreated resistant controls. This is comparable to the most potent compounds in the series (up to ~15-fold increase), while its calcium channel binding affinity at 2500 nM was below 10% displacement of [3H]isradipine, classifying it as a selective P-gp modulator [1]. In contrast, niguldipine exhibits potent L-type calcium channel blockade (IC50 ~ 0.1 nM) alongside P-gp inhibition, limiting its therapeutic utility as a pure MDR reversal agent.

P-glycoprotein inhibition multidrug resistance reversal calcium channel selectivity MCF-7/adr cells

Cytotoxicity Enhancement of Daunomycin in MDR Cancer Cells

Beyond accumulation assays, the compound functionally sensitized MCF-7/adr cells to the cytotoxic agent daunomycin. Co-administration of 3 µM of the target compound reduced the IC50 of daunomycin from 1850 nM (resistant cells, untreated control) to 310 nM, representing a 5.97-fold sensitization [1]. This chemosensitization effect was only observed in P-gp-overexpressing resistant cells, confirming the mechanism is P-gp-dependent rather than a general cytotoxicity artifact. The comparator verapamil, a first-generation P-gp inhibitor with significant calcium channel activity, reduced the IC50 to 420 nM (4.4-fold sensitization) but at a concentration (10 µM) that causes cardiovascular side effects [1].

chemosensitization MDR reversal daunomycin MCF-7/adr IC50 reduction

MRP1 Efflux Modulation vs. P-gp Selectivity

The compound was evaluated for its ability to modulate MRP1-mediated drug efflux, another ABC transporter implicated in multidrug resistance. In MRP1-overexpressing 2008/MRP1 cells, at 10 µM, the compound increased intracellular calcein accumulation by 1.8-fold, compared to 2.5-fold for the prototypical MRP1 inhibitor MK-571 at 50 µM [1]. This moderate MRP1 activity, combined with the strong P-gp inhibition profile, suggests a dual modulator profile, though with a clear preference for P-gp over MRP1. This contrasts with compounds equally potent against both transporters, which may have broader toxicity profiles due to the physiological roles of MRP1 in normal tissues.

MRP1 ABCC1 multidrug resistance efflux transporter selectivity profiling

High-Impact Research and Industrial Application Scenarios for 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (CAS 338966-39-5)


Multidrug Resistance Reversal Studies in P-glycoprotein-Overexpressing Cancer Models

Use as a selective P-glycoprotein (P-gp) inhibitor tool compound to investigate MDR reversal mechanisms in vitro. At 3 µM, the compound restores vinblastine accumulation 12-fold and reduces daunomycin IC50 6-fold in MCF-7/adr cells without significant calcium channel blockade, enabling cleaner dissection of P-gp-mediated resistance pathways compared to classical inhibitors like verapamil or cyclosporin A [1].

Pharmacological Profiling of ABC Transporter Selectivity (P-gp vs. MRP1)

Employ the compound as a differentiated probe for ABC transporter selectivity assays. Its 1.8-fold calcein accumulation increase in MRP1-overexpressing cells at 10 µM vs. 12-fold vinblastine accumulation increase in P-gp-overexpressing cells at 3 µM provides a measurable selectivity window (>6-fold preference for P-gp over MRP1 at comparable concentrations), useful for studying transporter-specific substrate recognition and inhibitor design [1].

Structure-Activity Relationship (SAR) Studies on 3,5-Dicarbonitrile Dihydropyridines

Utilize the compound as a reference standard in SAR campaigns exploring how the 2-methoxyphenyl substitution at the 4-position influences P-gp binding vs. calcium channel affinity. Its XLogP3-AA of 2.3, hydrogen bond acceptor count of 4, and rotatable bond count of 2 provide a well-defined physicochemical baseline for correlating structural modifications with transporter selectivity and membrane permeability [2].

Chemosensitizer Formulation Development for Drug-Resistant Cancer Therapeutics

Serve as a lead compound for medicinal chemistry optimization aimed at developing clinical MDR reversal agents. Its favorable selectivity profile (P-gp inhibition with negligible calcium channel binding at therapeutic concentrations) addresses a key limitation of first-generation MDR modulators, making it a suitable starting point for pharmacokinetic optimization and prodrug design [1].

Quote Request

Request a Quote for 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.